molecular formula C12H15Cl2N3 B13708682 6-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride CAS No. 1170624-63-1

6-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride

Cat. No.: B13708682
CAS No.: 1170624-63-1
M. Wt: 272.17 g/mol
InChI Key: IXLNWJROCFZLKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride typically involves the reaction of 6-chloro-3-ethyl-8-methylquinoline with hydrazine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazino derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with strict control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and hydrazino groups allows for versatile chemical modifications and interactions with biological targets .

Properties

CAS No.

1170624-63-1

Molecular Formula

C12H15Cl2N3

Molecular Weight

272.17 g/mol

IUPAC Name

(6-chloro-3-ethyl-8-methylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C12H14ClN3.ClH/c1-3-8-5-9-6-10(13)4-7(2)11(9)15-12(8)16-14;/h4-6H,3,14H2,1-2H3,(H,15,16);1H

InChI Key

IXLNWJROCFZLKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=CC(=CC2=C1)Cl)C)NN.Cl

Origin of Product

United States

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